molecular formula C8H9N3OS B1427076 N-(4-carbamothioylpyridin-2-yl)acetamide CAS No. 1239503-32-2

N-(4-carbamothioylpyridin-2-yl)acetamide

Cat. No.: B1427076
CAS No.: 1239503-32-2
M. Wt: 195.24 g/mol
InChI Key: QSFYCCPMHTWGJZ-UHFFFAOYSA-N
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Description

N-(4-carbamothioylpyridin-2-yl)acetamide is a heterocyclic compound that contains a pyridine ring substituted with a carbamothioyl group at the 4-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamothioylpyridin-2-yl)acetamide typically involves the reaction of 4-carbamothioylpyridine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamothioylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-carbamothioylpyridin-2-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-carbamothioylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within the cell.

Comparison with Similar Compounds

N-(4-carbamothioylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-carbamothioylphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring, which may result in different chemical properties and biological activities.

    N-(4-carbamothioylpyridin-2-yl)benzamide: Contains a benzamide group instead of an acetamide group, potentially altering its reactivity and interactions with biological targets.

    N-(4-carbamothioylpyridin-2-yl)thioacetamide: Features a thioacetamide group, which may enhance its sulfur-related reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-carbamothioylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYCCPMHTWGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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